

2-(4-Phenoxybenzoyl)oxazole chemical structure and analysis

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Compound of Interest

Compound Name: 2-(4-Phenoxybenzoyl)oxazole

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An In-depth Technical Guide to 2-(4-Phenoxybenzoyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic and biological data for **2-(4-Phenoxybenzoyl)oxazole** is not readily available in public literature. This guide presents the chemical structure, a feasible synthesis protocol, and predicted analytical data based on established chemical principles and data from structurally analogous compounds. The biological context provided is based on the known activities of related oxazole derivatives and should be considered illustrative for research purposes.

Executive Summary

This technical whitepaper provides a comprehensive overview of **2-(4-Phenoxybenzoyl)oxazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, proposes a detailed experimental protocol for its synthesis, and presents a thorough analysis of its predicted spectroscopic characteristics. All quantitative data is summarized in structured tables for clarity. Furthermore, this guide includes workflow and pathway diagrams generated using Graphviz to visually represent experimental processes and potential biological interactions, adhering to specified formatting for high contrast and readability.

Chemical Structure and Properties

2-(4-Phenoxybenzoyl)oxazole is an organic molecule featuring a central benzoyl ketone linking a phenoxy group and an oxazole ring. The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a well-known pharmacophore found in numerous biologically active compounds. The phenoxybenzoyl moiety can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets.

Chemical Structure:

(Simplified ASCII representation)

Table 1: Chemical Identification and Properties

Identifier	Value	Source
IUPAC Name	(Oxazol-2-yl)(4-phenoxyphenyl)methanone	N/A
CAS Number	898759-95-0	[1]
Molecular Formula	C ₁₆ H ₁₁ NO ₃	[1]
Molecular Weight	265.27 g/mol	[1]
Predicted LogP	3.5 - 4.5	N/A
Predicted Solubility	Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents.	N/A

Synthesis Protocol

While a specific published synthesis for **2-(4-Phenoxybenzoyl)oxazole** is not available, a plausible and efficient route is the Van Leusen oxazole synthesis. This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). For a benzoyl-substituted oxazole, a common approach is the reaction of an acyl chloride with an appropriate isocyanide derivative, followed by cyclization. Below is a detailed, generalized protocol.

Proposed Synthesis: Reaction of 4-Phenoxybenzoyl Chloride with Tosylmethyl Isocyanide

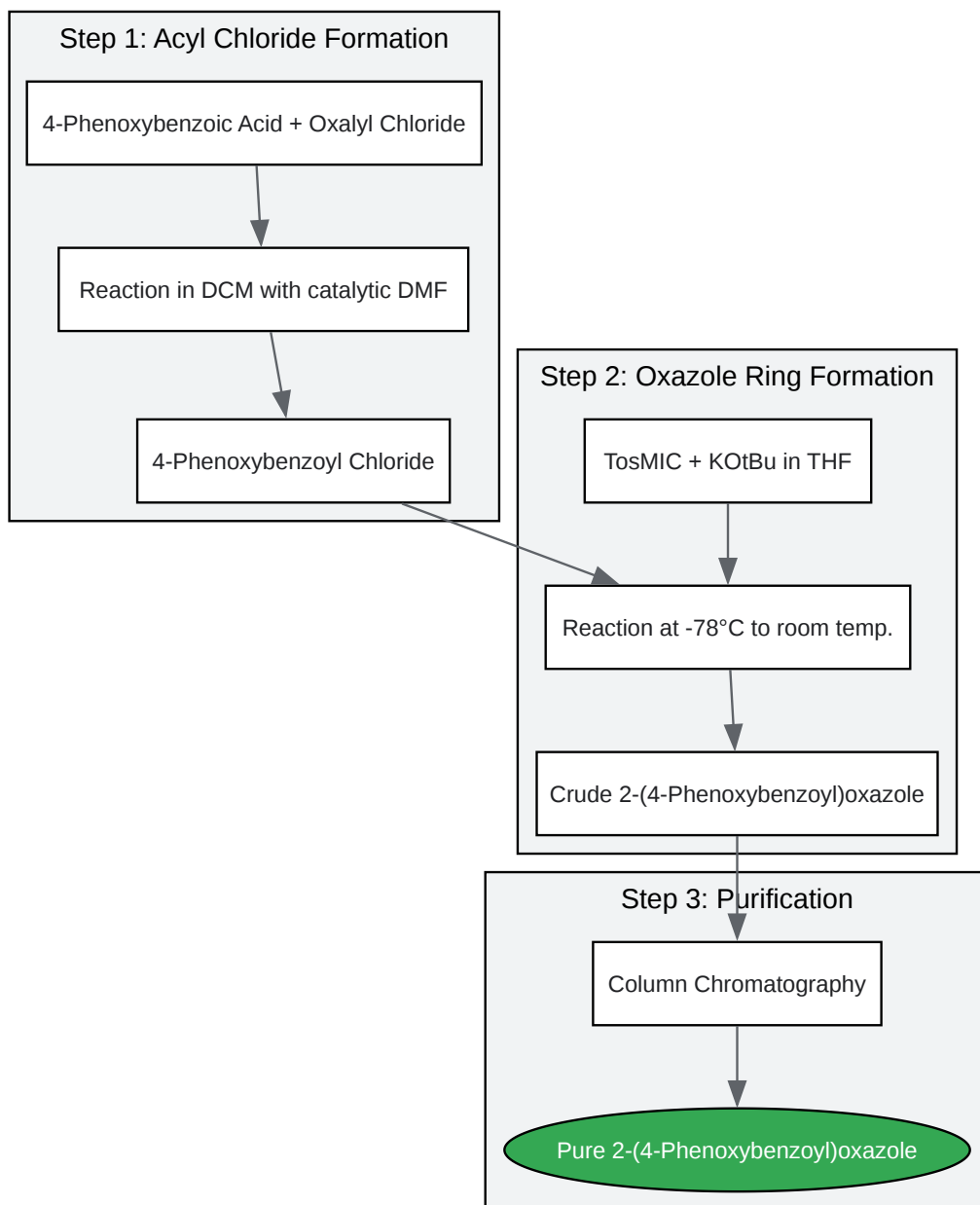
This protocol is adapted from established methods for the synthesis of 2,5-disubstituted oxazoles.

Experimental Protocol:

- Preparation of 4-Phenoxybenzoyl Chloride:
 - To a solution of 4-phenoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.
 - Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
 - Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 4-phenoxybenzoyl chloride, which can be used in the next step without further purification.
- Oxazole Formation:
 - In a separate flask under an inert atmosphere, dissolve tosylmethyl isocyanide (TosMIC, 1.1 equivalents) in anhydrous tetrahydrofuran (THF, 15 mL/mmol).
 - Cool the solution to -78 °C and add a solution of potassium tert-butoxide (KOtBu, 1.1 equivalents) in THF dropwise. Stir for 30 minutes at this temperature.
 - Add a solution of 4-phenoxybenzoyl chloride (1 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
 - Allow the reaction to slowly warm to room temperature and stir overnight.
 - Quench the reaction by adding saturated aqueous ammonium chloride solution.
 - Extract the aqueous layer with ethyl acetate (3 x 20 mL).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure **2-(4-phenoxybenzoyl)oxazole**.

Synthesis Workflow for 2-(4-Phenoxybenzoyl)oxazole



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Proposed synthesis workflow for **2-(4-Phenoxybenzoyl)oxazole**.

Analytical Data (Predicted)

The following tables summarize the predicted spectroscopic data for **2-(4-Phenoxybenzoyl)oxazole**. These predictions are based on the analysis of its constituent chemical moieties and data from similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ^1H NMR Spectral Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.20 - 8.15	Doublet	2H	Protons ortho to the carbonyl group on the benzoyl ring
~ 7.80	Singlet	1H	Proton at C5 of the oxazole ring
~ 7.45 - 7.35	Triplet	2H	Meta protons of the terminal phenyl ring
~ 7.30	Singlet	1H	Proton at C4 of the oxazole ring
~ 7.25 - 7.15	Triplet	1H	Para proton of the terminal phenyl ring
~ 7.10 - 7.05	Doublet	4H	Protons ortho to the ether linkage (on both rings)

Table 3: Predicted ^{13}C NMR Spectral Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 182.0	Carbonyl Carbon (C=O)
~ 162.0	C2 of oxazole ring
~ 160.0	Carbon bearing the phenoxy group
~ 156.0	Carbon of the phenyl ring attached to oxygen
~ 143.0	C5 of oxazole ring
~ 132.0	CH carbons ortho to the carbonyl group
~ 130.0	CH carbons of the terminal phenyl ring
~ 128.0	C4 of oxazole ring
~ 125.0	CH carbon para to the ether linkage (terminal phenyl)
~ 120.0	CH carbons ortho to the ether linkage (terminal phenyl)
~ 118.0	CH carbons ortho to the ether linkage (central phenyl)

Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3130	Medium-Weak	C-H stretch (oxazole ring)
~ 3060	Medium-Weak	C-H stretch (aromatic rings)
~ 1660	Strong	C=O stretch (benzoyl ketone)
~ 1600, 1580, 1490	Medium-Strong	C=C stretch (aromatic rings) and C=N stretch (oxazole ring)
~ 1240	Strong	C-O-C stretch (aryl ether)
~ 1150	Medium	C-O-C stretch (oxazole ring)

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/z Value	Proposed Fragment
265	[M] ⁺ (Molecular Ion)
183	[M - C ₆ H ₅ O] ⁺ (Loss of phenoxy radical)
172	[M - C ₆ H ₅ O - CO] ⁺ (Subsequent loss of CO)
105	[C ₆ H ₅ CO] ⁺ (Benzoyl cation, from cleavage of the phenoxy-phenyl bond)
93	[C ₆ H ₅ O] ⁺ (Phenoxy cation)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

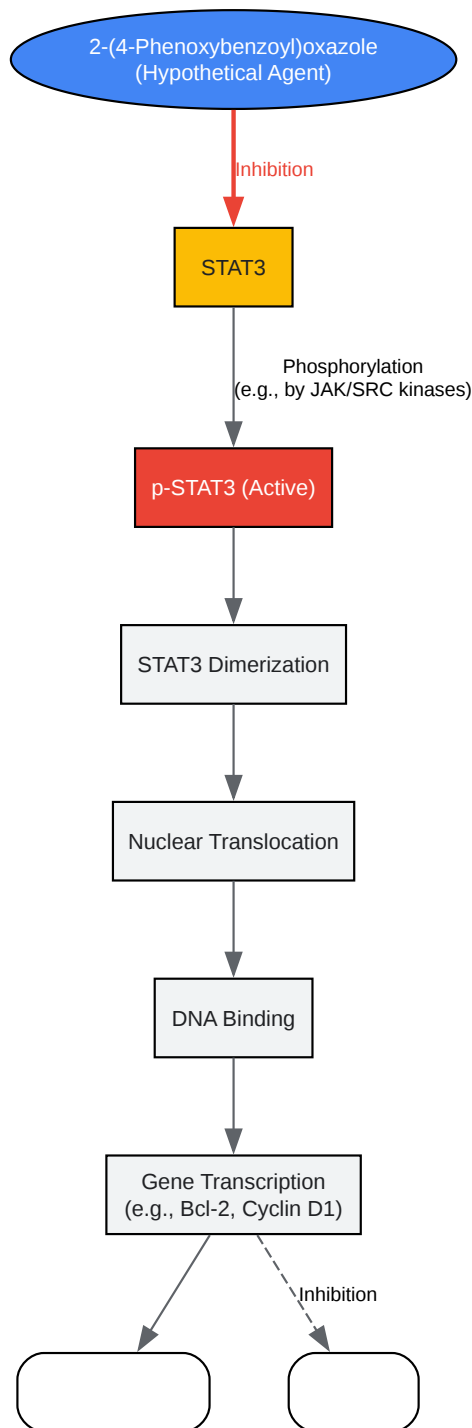
Potential Biological Activity and Signaling Pathways (Illustrative)

While **2-(4-Phenoxybenzoyl)oxazole** has not been characterized biologically, the oxazole scaffold is present in many compounds with potent anticancer activity.^{[2][3]} These derivatives often exert their effects by targeting key cellular signaling pathways involved in cancer cell

proliferation, survival, and metastasis. Common targets include STAT3, tubulin, and various protein kinases.^{[1][4]}

As an illustrative example, should **2-(4-Phenoxybenzoyl)oxazole** possess anticancer properties, a potential mechanism could involve the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that is constitutively activated in many cancers and promotes the expression of genes involved in cell survival and proliferation.

Illustrative Anticancer Mechanism via STAT3 Inhibition

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Example signaling pathway for anticancer oxazoles (hypothetical for this compound).

Conclusion

2-(4-Phenoxybenzoyl)oxazole represents an interesting chemical scaffold with potential applications in medicinal chemistry and drug discovery. This technical guide provides a foundational resource for researchers by outlining its chemical properties, a robust synthetic strategy, and a predicted analytical profile. The absence of direct experimental data highlights an opportunity for further research to synthesize and characterize this compound, and to explore its potential biological activities, possibly as an anticancer agent based on the known properties of related oxazole derivatives. The methodologies and predictive data herein serve as a valuable starting point for such investigations.

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